Dienochlor

Description

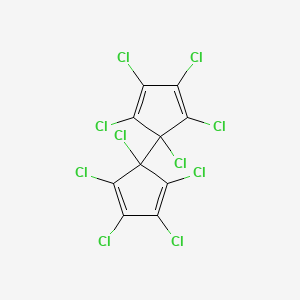

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-5-(1,2,3,4,5-pentachlorocyclopenta-2,4-dien-1-yl)cyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl10/c11-1-2(12)6(16)9(19,5(1)15)10(20)7(17)3(13)4(14)8(10)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLJUMBEZJHXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(=C1Cl)Cl)(C2(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032371 | |

| Record name | Dienochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan or yellow solid; [HSDB] Tan crystalline solid; [MSDSonline] | |

| Record name | Dienochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250 °C (decomposes) | |

| Record name | PENTAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN ETHANOL, ACETONE AND ALIPHATIC HYDROCARBONS; MODERATELY SOL IN AROMATIC HYDROCARBONS, Slightly sol in hot ethanol ... and cyclohexanone. Moderately soluble in benzene, xylene, In water, 2.50X10-2 mg/L @ 20 °C | |

| Record name | PENTAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000218 [mmHg], 2.18X10-6 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Dienochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan crystalline solid, Yellow prisms from petroleum ether | |

CAS No. |

2227-17-0 | |

| Record name | Dienochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienochlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienochlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dienochlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dienochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienochlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243Z2SVZ40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

122-123 °C | |

| Record name | PENTAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dienochlor's Environmental Journey: A Technical Examination of its Degradation in Soil and Water

An In-depth Guide for Researchers and Environmental Scientists

Executive Summary: Dienochlor, an organochlorine acaricide, is characterized by its non-persistent nature in the environment, primarily due to its rapid degradation by sunlight. Despite its use in agricultural and ornamental settings, a comprehensive understanding of its degradation products in soil and water remains elusive in publicly available scientific literature. This technical guide synthesizes the current knowledge on the environmental fate of this compound, outlines established analytical methodologies for the parent compound, and presents a hypothetical degradation pathway based on the known behavior of similar organochlorine pesticides. This document aims to provide a valuable resource for researchers and environmental professionals by consolidating available data and highlighting critical knowledge gaps in the environmental chemistry of this compound.

Introduction

This compound is a chlorinated hydrocarbon pesticide used to control mites on various ornamental plants. Its environmental persistence and the identity of its degradation products are of significant interest to environmental scientists and regulatory bodies. This guide provides a detailed overview of the current understanding of this compound's fate in soil and water, with a focus on its degradation pathways and the analytical methods used for its detection.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented in Table 1. These characteristics, such as its low water solubility and high adsorption coefficient, are crucial in determining its environmental transport and fate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | perchloro-1,1'-bicyclopenta-2,4-dienyl | [1] |

| CAS Number | 2227-17-0 | [1] |

| Molecular Formula | C₁₀Cl₁₀ | [2] |

| Molecular Weight | 474.64 g/mol | |

| Water Solubility | 25 mg/L at 20-25 °C | |

| Vapor Pressure | 1.3 mPa at 25 °C | |

| Adsorption Coefficient (Koc) | 1000 (estimated) |

Degradation of this compound in Soil and Water

Information regarding the specific degradation products of this compound in soil and water is notably scarce. However, it is well-established that the primary mechanism of its degradation is photolysis.

Abiotic Degradation: The Role of Photolysis

This compound is readily broken down by the action of sunlight. This rapid photodegradation is the main reason for its classification as a non-persistent compound, with a persistence in the environment ranging from a few hours to 12 weeks. The specific photolytic degradation products have not been identified in the reviewed literature.

Biotic Degradation

There is very little information available on the microbial degradation of this compound in soil or water. While microorganisms are known to degrade other organochlorine pesticides like aldrin and dieldrin through oxidation, reduction, and hydrolysis, similar pathways have not been documented for this compound.

Hypothetical Degradation Pathway

Given the lack of specific data on this compound's degradation products, a hypothetical degradation pathway can be proposed based on the known reactions of other chlorinated cyclodiene pesticides. The primary mechanism is expected to be photolytic dechlorination and oxidation.

Caption: Hypothetical degradation pathway of this compound in the environment.

Experimental Protocols

Detailed experimental protocols for the identification and quantification of this compound degradation products are not available due to the lack of information on the products themselves. However, a standardized method for the analysis of the parent this compound compound in soil has been established by the U.S. Environmental Protection Agency (EPA).

Analysis of this compound in Soil (EPA Method AM-0810)

This method involves the extraction of this compound from soil samples and subsequent analysis by gas chromatography.

1. Sample Preparation and Extraction:

-

A 50g soil subsample is treated with an aqueous sodium chloride solution to break down the soil structure.

-

The soil is then extracted with a 1:2 isopropanol/toluene solution by shaking for 2 hours.

-

The extract is centrifuged, and a 20-mL aliquot of the organic extract is partitioned with deionized water to remove the isopropanol.

-

A 10-mL aliquot of the resulting toluene extract is collected and dried with anhydrous sodium sulfate.

2. Analytical Instrumentation:

-

The dried toluene extract is analyzed by gas chromatography with an electron capture detector (GC-ECD).

3. Gas Chromatography Conditions:

-

Column: 30 m x 0.53 mm I.D. fused silica open tubular column with a 0.88 µm film of bonded methyl silicone (e.g., HP-1).

-

Oven Temperature: Isothermal at 170°C for 5 minutes.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Carrier Gas (Helium) Flow Rate: 4.5 mL/min.

-

Makeup Gas (Nitrogen) Flow Rate: 30 mL/min.

-

Retention Time for this compound: Approximately 3.4 minutes under these conditions.

Caption: Workflow for the analysis of this compound in soil samples.

Quantitative Data

Due to the absence of identified degradation products, there is no quantitative data available on their formation and persistence in soil and water. The available quantitative data primarily pertains to the toxicity of the parent compound, this compound.

Table 2: Ecotoxicity of this compound

| Organism | Test | Value | Reference |

| Bobwhite Quail | Oral LD₅₀ | 705 mg/kg | |

| Mallard Duck | 8-day Dietary LC₅₀ | ~4000 ppm | |

| Bluegill Sunfish | LC₅₀ | 0.6 mg/L | |

| Rainbow Trout | LC₅₀ | 0.05 mg/L |

Conclusion and Future Research Directions

The environmental fate of this compound is characterized by its rapid photodegradation, leading to its non-persistent nature. However, a significant knowledge gap exists regarding the chemical identity and toxicological profiles of its degradation products in both soil and water. The lack of this crucial information hinders a complete environmental risk assessment of this compound use.

Future research should prioritize the following:

-

Identification of Photodegradation Products: Laboratory studies simulating environmental conditions are needed to identify the primary and secondary products of this compound photolysis in water and on soil surfaces.

-

Investigation of Biotic Degradation: Studies using soil and water microcosms are required to determine if microbial degradation of this compound and its photoproducts occurs and to identify the responsible microorganisms and metabolic pathways.

-

Development of Analytical Methods: Once degradation products are identified, robust analytical methods for their detection and quantification in environmental matrices need to be developed and validated.

-

Toxicological Assessment: The toxicity of the identified degradation products to non-target organisms should be evaluated to understand the full environmental impact of this compound.

By addressing these research needs, a more complete and accurate picture of this compound's environmental fate and potential risks can be established.

References

Sunlight's Purge: An In-depth Technical Guide to the Environmental Fate of Dienochlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienochlor, a chlorinated cyclodiene pesticide, has been utilized for its acaricidal properties. Understanding its environmental persistence and degradation pathways is crucial for assessing its ecological impact. This technical guide delves into the core aspects of this compound's environmental fate, with a specific focus on its transformation under the influence of sunlight. Through a comprehensive review of available scientific literature, this document outlines the photodegradation kinetics, identifies key photoproducts, and provides detailed experimental methodologies to aid in further research.

Photodegradation of this compound: A Rapid Transformation

This compound is susceptible to rapid degradation upon exposure to sunlight. Scientific studies have demonstrated that when exposed as a thin film on a glass surface, this compound undergoes photodegradation with a half-life of less than one hour[1]. This rapid transformation is a key factor in its environmental persistence, suggesting a limited lifespan under direct solar irradiation.

Quantitative Photodegradation Data

To date, detailed quantitative data such as the quantum yield for the photodegradation of this compound in aqueous or soil environments is not extensively available in the public domain. The primary reported quantitative measure is its short half-life in a solid-phase thin film.

| Parameter | Value | Conditions | Reference |

| Photodegradation Half-life | < 1 hour | Thin film on glass, sunlight exposure | [1] |

Photodegradation Pathway and Identified Products

The photodegradation of this compound results in a complex mixture of transformation products. Research has successfully identified several key photoproducts, indicating that the degradation process involves both chlorination and oxidation reactions.

The primary identified photoproducts from the irradiation of this compound are:

-

A tricyclic chlorocarbon : This product is formed through the addition of two internally generated chlorine atoms to the parent this compound molecule[1].

-

Three isomeric perchloro ketones : These major photoproducts are each formed by the net addition of a single oxygen atom to the this compound structure[1].

The formation of these products suggests a complex photochemical reaction mechanism, which is visualized in the signaling pathway diagram below.

Experimental Protocols

Experimental Workflow for this compound Photodegradation Study

The following diagram outlines a logical workflow for investigating the photodegradation of this compound under simulated or natural sunlight.

Key Methodological Considerations

-

Sample Preparation: For solid-phase studies, a thin, uniform film of this compound is typically prepared on an inert surface like a glass slide or petri dish by applying a solution of the compound in a volatile solvent and allowing the solvent to evaporate[1]. For aqueous studies, a solution of this compound in purified water, potentially with a co-solvent to enhance solubility, would be used.

-

Light Source: Natural sunlight is the most environmentally relevant light source. However, for controlled laboratory studies, a solar simulator equipped with filters to mimic the solar spectrum at the Earth's surface is often employed.

-

Extraction of Residues: Following exposure, the remaining parent compound and any formed photoproducts are extracted from the surface or aqueous solution using a suitable organic solvent.

-

Analytical Methodology: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its chlorinated photoproducts. The mass spectrometer allows for the elucidation of the structures of the degradation products.

Conclusion

The available scientific evidence strongly indicates that this compound is not persistent in environments where it is exposed to direct sunlight. Its rapid photodegradation, with a half-life of less than an hour in thin films, leads to the formation of a complex array of products, including a tricyclic chlorocarbon and isomeric perchloro ketones. While the primary degradation pathway has been partially elucidated, further research is warranted to fully characterize all transformation products, determine the quantum yield of the photodegradation process in various environmental matrices (water, soil), and assess the toxicological profiles of the resulting photoproducts. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists working to further unravel the environmental fate of this compound.

References

Dienochlor solubility in organic solvents for lab use

An In-depth Technical Guide on the Solubility of Dienochlor in Organic Solvents for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, intended for use in laboratory settings. The information is compiled from various scientific sources to ensure accuracy and relevance for researchers, scientists, and professionals in drug development who may be working with this organochlorine compound.

Core Physical and Chemical Properties of this compound

This compound, with the chemical formula C₁₀Cl₁₀, is a yellow crystalline solid.[1] It is practically insoluble in water but exhibits solubility in a range of organic solvents.[1][2][3] Understanding its solubility is crucial for designing experiments, preparing formulations, and conducting toxicological or environmental studies.

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions or the grade of this compound used (e.g., technical grade).

| Solvent | Solubility ( g/100 mL) | Solubility (mg/L) | Temperature (°C) | Reference |

| Tetrahydrofuran | 98.32 | 983,200 | Not Specified | [3] |

| Toluene | 59.00 | 590,000 | Not Specified | |

| Iso-octane | 7.89 | 78,900 | Not Specified | |

| n-Octanol | 4.77 | 47,700 | Not Specified | |

| Acetonitrile | 1.16 | 11,600 | Not Specified | |

| Water | 2.5 x 10⁻⁵ | 0.25 | 20 |

Qualitative Solubility Data:

-

Slightly Soluble: Hot ethanol, acetone, and cyclohexane.

-

Moderately Soluble: Benzene, xylene, and other aromatic hydrocarbons.

-

Easily Soluble: Aromatic hydrocarbons.

Experimental Protocols for Solubility Determination

Principle:

A supersaturated solution of this compound in the target organic solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the undissolved solute is separated from the saturated solution by centrifugation and/or filtration. The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as gas chromatography with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated compounds.

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with an electron-capture detector (GC-ECD)

-

This compound (analytical standard)

-

Organic solvents (HPLC or analytical grade)

-

Anhydrous sodium sulfate (for drying extracts if necessary)

Procedure:

-

Preparation of Stock Standard: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., toluene).

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For highly concentrated solutions, an immediate dilution with a suitable solvent may be necessary.

-

Quantitative Analysis: Analyze the collected supernatant by GC-ECD. A calibration curve should be prepared using serial dilutions of the stock standard to quantify the concentration of this compound in the sample.

-

Calculation: The solubility is reported as the concentration of this compound determined in the saturated solution at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: General workflow for determining this compound solubility.

Biological Interactions and Signaling Pathways

Currently, there is a lack of specific information in publicly available scientific literature detailing the interaction of this compound with specific signaling pathways relevant to drug development. Its primary known mechanism of action is as a pesticide, and it is classified as an organochlorine insecticide. For some organochlorines, the mode of action involves interference with nerve cell membrane function, such as acting as a GABA-gated chloride channel antagonist. However, detailed signaling pathway diagrams for this compound are not established. Researchers investigating the toxicological profile of this compound may need to conduct further studies to elucidate its molecular targets and downstream effects.

References

Dienochlor's Impact on Arthropod Nerve Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienochlor, an organochlorine insecticide, primarily targets the nervous system of arthropods, leading to hyperexcitability and mortality. This technical guide synthesizes the available information on the mode of action of this compound, drawing parallels with closely related and extensively studied cyclodiene insecticides such as dieldrin. The core mechanism involves the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in nerve cell membranes. This document provides an in-depth look at the presumed signaling pathways, detailed experimental protocols for studying its effects, and a summary of quantitative data from analogous compounds to facilitate further research and development in this area.

Introduction

This compound is an organochlorine pesticide historically used for the control of mites on ornamental plants.[1] Like other compounds in its class, its insecticidal properties are attributed to its neurotoxic effects.[2] Understanding the precise mechanism by which this compound interacts with arthropod nerve cell membranes is crucial for the development of novel, more selective insecticides and for assessing its environmental and non-target species impact. Due to the limited availability of specific research on this compound, this guide leverages data from analogous cyclodiene insecticides, particularly dieldrin, which share a common mode of action.[3][4]

Mechanism of Action: Antagonism of the GABA-Gated Chloride Channel

The primary target of this compound and other cyclodiene insecticides in the arthropod nervous system is the GABA receptor, a ligand-gated ion channel.[5] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the nerve cell membrane, making it less likely to fire an action potential, thus causing inhibition of nerve impulses.

This compound acts as a non-competitive antagonist of the GABA receptor. It is believed to bind to a site within the chloride channel pore, often referred to as the picrotoxinin binding site. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence of this channel blockage is a reduction in synaptic inhibition, leading to uncontrolled nerve firing and hyperexcitation of the central nervous system, which manifests as tremors, convulsions, and ultimately, the death of the arthropod.

Signaling Pathway of this compound's Neurotoxic Action

Caption: Proposed signaling pathway of this compound's action on the GABA receptor.

Quantitative Data (Analogous Compounds)

| Compound | Target Organism | Receptor/Assay | Value | Unit | Reference |

| Dieldrin | American Cockroach | GABA-evoked currents (Potentiation) | 4 | nM | |

| Dieldrin | American Cockroach | GABA-evoked currents (Inhibition) | 16 | nM | |

| Dieldrin | Rat Dorsal Root Ganglion Neurons | GABA-induced current (Suppression) | 2.1 | µM | |

| Fipronil | American Cockroach | GABA-evoked currents (Inhibition) | 28 | nM |

Experimental Protocols

The following are detailed methodologies for key experiments analogous to those that would be used to characterize the impact of this compound on arthropod nerve cell membranes.

Radioligand Binding Assay

This protocol is adapted from studies on the binding of cyclodiene insecticides to the GABA receptor.

Objective: To determine the binding affinity of this compound for the picrotoxinin binding site on the arthropod GABA receptor.

Materials:

-

Arthropod neural tissue (e.g., insect heads)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³⁵S]TBPS or [³H]EBOB)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., high concentration of picrotoxinin or unlabeled dieldrin)

-

Glass fiber filters

-

Scintillation fluid and counter

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

Prepare a crude membrane fraction from arthropod neural tissue by homogenization followed by centrifugation.

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate at a specified temperature for a set duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol allows for the functional characterization of this compound's effect on GABA receptors expressed in a controlled system.

Objective: To measure the effect of this compound on the chloride currents mediated by arthropod GABA receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding an arthropod GABA receptor subunit (e.g., Rdl)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., Barth's solution)

-

GABA solutions

-

This compound solutions

Workflow Diagram:

Caption: Workflow for a two-electrode voltage clamp experiment.

Procedure:

-

Synthesize cRNA from a cloned arthropod GABA receptor gene.

-

Inject the cRNA into Xenopus oocytes and incubate them to allow for receptor expression on the oocyte membrane.

-

Place an oocyte in a recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a known concentration of GABA to elicit a chloride current.

-

After washing out the GABA, apply this compound for a set period.

-

Co-apply GABA and this compound and record the resulting current.

-

Compare the amplitude of the GABA-induced current in the presence and absence of this compound to quantify the inhibitory effect.

Conclusion

This compound, as a member of the organochlorine insecticide family, is presumed to exert its neurotoxic effects on arthropods by acting as a non-competitive antagonist of the GABA-gated chloride channel. While direct quantitative data and specific experimental protocols for this compound are scarce, the extensive research on analogous compounds like dieldrin provides a robust framework for understanding its mechanism of action and for designing future studies. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the specific interactions of this compound with arthropod nerve cell membranes, which is essential for both risk assessment and the development of novel pest control strategies. Further research is warranted to elucidate the precise binding kinetics and potency of this compound on various arthropod GABA receptor subtypes.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual action of the cyclodiene insecticide dieldrin on the gamma-aminobutyric acid receptor-chloride channel complex of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Dienochlor's Bioaccumulation Potential in Ecosystems: A Technical Assessment

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the bioaccumulation of Dienochlor is notably scarce in publicly available scientific literature. Consequently, this technical guide provides an assessment of its bioaccumulation potential based on its physicochemical properties, established quantitative structure-activity relationships (QSARs), and by drawing parallels with other organochlorine pesticides. The information herein is intended to guide research and risk assessment efforts by highlighting both the predicted behavior of this compound and the existing data gaps.

Executive Summary

This compound (CAS No. 2227-17-0) is an organochlorine acaricide used to control mites on ornamental plants.[1][2] As with many organochlorine compounds, its chemical structure raises concerns about its persistence and potential for bioaccumulation in ecosystems. This document synthesizes the available data on this compound's properties, estimates its bioconcentration factor (BCF) using established models, outlines a standard experimental protocol for determining bioaccumulation, and discusses its likely interactions with biological signaling pathways. While direct bioaccumulation data is lacking, this compound's moderate lipophilicity and persistence suggest a potential for bioaccumulation in aquatic organisms, warranting further investigation.

Physicochemical Properties and Environmental Fate

The potential for a chemical to bioaccumulate is largely governed by its physicochemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and its persistence in various environmental compartments.

Quantitative Data on this compound's Properties

The following table summarizes the key physicochemical properties of this compound relevant to its environmental fate and bioaccumulation potential.

| Property | Value | Reference(s) |

| Chemical Name | perchloro-1,1'-bicyclopenta-2,4-dienyl | [3] |

| CAS Number | 2227-17-0 | [3] |

| Molecular Formula | C₁₀Cl₁₀ | [4] |

| Molecular Weight | 474.64 g/mol | |

| Appearance | Colorless crystalline solid (pure); Light yellow powder (technical) | |

| Water Solubility | 0.025 mg/L at 20-25°C | |

| Vapor Pressure | 1.3 mPa at 25°C | |

| Octanol-Water Partition Coefficient (log Kow) | 3.1495 - 3.3034 | |

| Soil Adsorption Coefficient (Koc) | 1000 (estimated) |

Environmental Persistence

This compound is characterized as a nonpersistent pesticide, with a reported environmental lifespan ranging from a few hours to 12 weeks. It is known to be readily broken down by sunlight. However, its stability in acidic and alkaline media, coupled with its classification as an organochlorine, suggests that under conditions devoid of sunlight, such as in soil and sediment, its persistence could be more significant. The half-life of organochlorine pesticides in soil can range from moderate (30-99 days) to high (over 100 days). A field dissipation half-life of 300 days has also been reported for this compound in the USDA ARS Pesticide Properties Database, indicating potential for persistence under certain conditions.

Bioaccumulation Potential

Bioaccumulation is the net accumulation of a chemical by an aquatic organism from all sources, including water, food, and sediment. A key metric for assessing this is the Bioconcentration Factor (BCF), which measures the accumulation from water alone.

Estimation of Bioconcentration Factor (BCF)

Due to the absence of experimental BCF data for this compound, we can estimate this value using its octanol-water partition coefficient (log Kow) through a quantitative structure-activity relationship (QSAR) model. For organochlorine pesticides, a commonly used linear regression model is:

log BCF = 0.85 * log Kow - 0.70

Using a conservative log Kow value of 3.30 for this compound:

log BCF = (0.85 * 3.30) - 0.70 log BCF = 2.805 - 0.70 log BCF = 2.105

Estimated BCF = 10^2.105 ≈ 127 L/kg

This estimated BCF value is below the threshold for a substance to be considered "bioaccumulative" (B) under EU REACH criteria (BCF > 2000) or "bioaccumulative" in the United States (BCF 1000-5000). However, it is important to note that this is a theoretical estimation, and other factors such as metabolism and dietary uptake can influence the actual bioaccumulation in a real-world ecosystem. Some sources suggest this compound has a high potential for bioaccumulation, which may be based on other factors or more complex models.

Experimental Protocols for Bioaccumulation Assessment

A standardized method for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305: Bioconcentration: Flow-through Fish Test. While no such study is publicly available for this compound, this protocol outlines the standard methodology that would be employed.

OECD 305: Bioconcentration in Fish

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish through aqueous exposure.

Test Organisms: A variety of fish species can be used, with common choices including rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and zebrafish (Danio rerio).

Methodology:

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, and lighting) for a specified period.

-

Exposure (Uptake Phase):

-

Fish are exposed to the test substance in a flow-through system at a constant, sublethal concentration for a period of up to 28 days.

-

Water samples are taken regularly to monitor the concentration of the test substance.

-

Fish are sampled at various time points, and the concentration of the substance in their tissues is measured.

-

-

Depuration (Post-Exposure Phase):

-

After the uptake phase, the remaining fish are transferred to clean, untreated water.

-

Fish are sampled periodically during this phase to measure the rate at which the substance is eliminated from their bodies.

-

-

Analysis:

-

The concentrations of the test substance in water and fish tissue are determined using appropriate analytical methods, such as gas chromatography with an electron capture detector (GC-ECD) for organochlorine compounds.

-

The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

-

The following diagram illustrates the general workflow of an OECD 305 study.

Figure 1: Generalized experimental workflow for an OECD 305 bioconcentration study.

Potential Signaling Pathway Interactions

As a member of the organochlorine class of pesticides, this compound's toxicological effects are likely mediated through mechanisms common to this group of compounds. The primary targets are the nervous and endocrine systems.

Neurotoxicity

Organochlorine insecticides are known to be neurotoxic. A primary mode of action for many of these compounds is the antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system. By blocking the inhibitory effects of GABA, these compounds lead to hyperexcitability of the nervous system, which can manifest as tremors and convulsions. The symptoms of acute this compound exposure are consistent with this mechanism.

Endocrine Disruption

Many organochlorine pesticides are also recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system through various mechanisms, including:

-

Hormone Receptor Binding: Organochlorines can bind to steroid hormone receptors, such as estrogen and androgen receptors, acting as either agonists or antagonists. This can disrupt normal reproductive function and development.

-

Interference with Hormone Synthesis and Metabolism: These compounds can also alter the production and breakdown of hormones, leading to an imbalance in the endocrine system.

-

Disruption of Thyroid Signaling: Some organochlorines have been shown to interfere with thyroid hormone signaling, which is crucial for development and metabolism.

The diagram below illustrates the logical relationship between this compound's properties and its potential for bioaccumulation and subsequent ecosystem effects.

Figure 2: Conceptual pathway of this compound's bioaccumulation potential and ecosystem effects.

Conclusion and Recommendations

While direct experimental data on the bioaccumulation of this compound is critically lacking, an assessment of its physicochemical properties suggests a potential for bioconcentration in aquatic organisms. The estimated BCF of approximately 127 L/kg, based on its log Kow, does not place it in the category of highly bioaccumulative substances according to current regulatory thresholds. However, its persistence, particularly in sediment, could lead to long-term exposure and potential bioaccumulation through dietary uptake, a factor not accounted for in the BCF estimation.

Given its classification as an organochlorine pesticide, this compound is likely to exhibit neurotoxic and endocrine-disrupting properties. The potential for these effects, combined with its potential to enter the food web, underscores the need for further research.

Recommendations for future research include:

-

Conducting empirical bioaccumulation studies following standardized protocols, such as OECD 305, to determine the actual BCF and Bioaccumulation Factor (BAF) of this compound in relevant aquatic species.

-

Investigating the environmental half-life of this compound in different environmental compartments (water, soil, sediment) under various conditions to better understand its persistence.

-

Elucidating the specific molecular mechanisms of this compound's toxicity, including its interaction with GABA receptors and various components of the endocrine system.

A more complete understanding of this compound's bioaccumulation potential and toxicological profile is essential for a comprehensive assessment of its environmental risk.

References

Methodological & Application

Application Note: Determination of Dienochlor in Environmental Samples by Gas Chromatography with Electron Capture Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the organochlorine pesticide Dienochlor in environmental matrices using gas chromatography with electron capture detection (GC-ECD). The electron capture detector's high selectivity for halogenated compounds makes it exceptionally suitable for detecting this compound at trace levels.[1] This document provides comprehensive protocols for sample preparation from soil and water, optimized instrumental conditions, and expected performance data. The methodologies are based on established EPA methods and scientific literature to ensure reliability and reproducibility.

Introduction

This compound is a chlorinated cyclodiene pesticide that has been used to control mites on ornamental plants. Due to its persistent nature, monitoring its presence in the environment is crucial. Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely used and effective technique for the analysis of organochlorine pesticides like this compound.[1] The ECD offers high sensitivity towards electrophilic compounds, particularly those containing halogens, making it an ideal choice for trace residue analysis. This application note provides a detailed guide for the determination of this compound in soil and water samples.

Data Presentation

Quantitative Performance Data for this compound Analysis

The following table summarizes the quantitative data for the analysis of this compound in soil, based on established methodologies.

| Parameter | Soil | Reference |

| Fortification Level | 0.2 ppm | [2] |

| Average Recovery | 98% - 106% | [2] |

| Retention Time | ~3.4 min | [2] |

Note: The performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly matrix-dependent and should be determined by the individual laboratory. For general organochlorine pesticides, LODs and LOQs in water are often in the low µg/L range.

Experimental Protocols

Sample Preparation Protocol for Soil

This protocol is adapted from EPA method AM-0810 for the determination of this compound in soil.

Materials:

-

Isopropanol (pesticide residue grade)

-

Toluene (pesticide residue grade)

-

Aqueous Sodium Chloride (5% w/v)

-

Anhydrous Sodium Sulfate (analytical grade, heated to 400°C for 4 hours before use)

-

Homogenizer or shaker

-

Centrifuge and centrifuge tubes (50 mL)

-

Separatory funnel (250 mL)

-

Filter paper

Procedure:

-

Weigh 50 g of a homogenized soil sample into a 250 mL flask.

-

Add 100 mL of a 1:2 (v/v) isopropanol/toluene extraction solvent.

-

Shake the flask for 60 minutes on a mechanical shaker.

-

Allow the soil to settle and decant the supernatant.

-

Transfer a 30 mL aliquot of the extract to a 250 mL separatory funnel.

-

Add 100 mL of 5% aqueous sodium chloride to the separatory funnel and shake vigorously for 2 minutes to partition the isopropanol into the aqueous phase.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Dry the remaining toluene extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Collect the dried extract in a graduated cylinder and adjust the final volume to 10 mL with toluene.

-

The extract is now ready for GC-ECD analysis.

Sample Preparation Protocol for Water (General Liquid-Liquid Extraction)

This is a general liquid-liquid extraction (LLE) protocol for organochlorine pesticides in water.

Materials:

-

Hexane (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Anhydrous Sodium Sulfate

-

Separatory funnel (1 L)

-

Rotary evaporator

Procedure:

-

Measure 1 L of the water sample into a 1 L separatory funnel.

-

Add 60 mL of hexane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate and drain the aqueous (lower) layer back into the original container.

-

Drain the hexane (upper) layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of hexane, combining all extracts.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator.

-

The extract is now ready for GC-ECD analysis.

GC-ECD Instrumental Protocol for this compound

The following instrumental conditions are optimized for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890B GC or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium or Nitrogen |

| Carrier Gas Flow Rate | 5 psi (approx. 4.5 mL/min) |

| Column | 30 m x 0.53 mm I.D., 0.88 µm film thickness SE-30 bonded silicone (or equivalent) |

| Oven Temperature Program | Isothermal at 170°C for 5 minutes |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300°C |

| Makeup Gas | Nitrogen |

| Makeup Gas Flow Rate | 30 mL/min |

Visualizations

Experimental Workflow for this compound Analysis in Soil

Caption: Workflow for this compound analysis in soil.

Principle of Electron Capture Detection for this compound

Caption: Principle of this compound detection by ECD.

References

Application Notes and Protocols for Dienochlor Extraction from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienochlor is an organochlorine pesticide primarily used as an acaricide to control mites on ornamental plants.[1] As with other organochlorine pesticides, monitoring its residues in plant tissues is crucial for environmental and food safety assessments. The complex nature of plant matrices, which contain pigments, lipids, and other interfering compounds, necessitates robust extraction and cleanup protocols to ensure accurate quantification.[2]

This document provides detailed protocols for the extraction of this compound from plant tissues using three common and effective methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Soxhlet extraction, and Microwave-Assisted Extraction (MAE). Additionally, it outlines the typical parameters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). While the specific signaling pathway of this compound in plants is not well-documented, a generalized diagram illustrating a plant's stress response to xenobiotics is provided. This compound's known mode of action in insects involves the destabilization of nerve cell membranes as a GABA-gated chloride channel antagonist.[3]

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method depends on factors such as sample throughput, solvent consumption, extraction time, and laboratory equipment availability. The following table summarizes key quantitative parameters for the three detailed protocols.

| Parameter | QuEChERS | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) |

| Sample Weight | 10-15 g | 10-20 g | 2-5 g |

| Solvent Volume | 10-15 mL Acetonitrile | 200-300 mL Hexane:Acetone (1:1, v/v) | 30-40 mL Hexane:Acetone (1:1, v/v) |

| Extraction Time | < 10 minutes | 6-24 hours | 10-20 minutes |

| Solvent Consumption | Low | High | Low to Moderate |

| Throughput | High | Low | Moderate to High |

| Typical Recovery | 80-110% | 75-130% | 80-110% |

Experimental Protocols

Protocol 1: QuEChERS Extraction

The QuEChERS method is a simple and rapid procedure widely used for the analysis of pesticide residues in fruits and vegetables.[4]

Materials:

-

Homogenized plant tissue sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl) or Sodium Acetate

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented samples)

-

50 mL centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[4]

-

Extraction:

-

Add 10-15 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing MgSO₄ and PSA sorbent (and GCB or C18 if needed for chlorophyll and lipid removal).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Analysis: The supernatant is ready for GC-MS analysis.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive technique suitable for a wide range of plant matrices.

Materials:

-

Dried and ground plant tissue sample

-

Anhydrous sodium sulfate

-

Hexane:Acetone (1:1, v/v)

-

Soxhlet extraction apparatus (thimble, extractor, condenser, round-bottom flask)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Dry the plant tissue sample at 40-60°C until a constant weight is achieved.

-

Grind the dried sample to a fine powder.

-

Mix 10-20 g of the powdered sample with an equal amount of anhydrous sodium sulfate and place it in a cellulose extraction thimble.

-

-

Extraction:

-

Place the thimble inside the Soxhlet extractor.

-

Add 200-300 mL of hexane:acetone (1:1, v/v) to the round-bottom flask.

-

Assemble the apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-24 hours, with a siphon cycle rate of 4-6 cycles per hour.

-

-

Concentration: After extraction, allow the solvent to cool. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Cleanup: The concentrated extract may require a cleanup step using a Florisil or silica gel column to remove interferences before GC-MS analysis.

-

Analysis: The cleaned extract is ready for analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE is a more modern technique that utilizes microwave energy to accelerate the extraction process, reducing solvent consumption and extraction time.

Materials:

-

Fresh or dried homogenized plant tissue sample

-

Hexane:Acetone (1:1, v/v)

-

Microwave extraction system with extraction vessels

-

Filtration apparatus

Procedure:

-

Sample Preparation: Weigh 2-5 g of the homogenized plant sample directly into the microwave extraction vessel.

-

Extraction:

-

Add 30-40 mL of hexane:acetone (1:1, v/v) to the vessel.

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters: typically, a temperature of 100-115°C for 10-20 minutes.

-

-

Cooling and Filtration:

-

After the extraction program is complete, allow the vessel to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

-

Concentration and Cleanup: The extract may be concentrated and cleaned up using the same procedures as for Soxhlet extraction if necessary.

-

Analysis: The final extract is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of this compound. Method optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 or equivalent |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Inlet Temperature | 250-280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 min. |

| Transfer Line Temp | 280-300°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Visualization of Experimental Workflow and Biological Pathway

Caption: Experimental workflow for this compound extraction.

Caption: Generalized plant stress response to a xenobiotic.

References

Application Notes and Protocols for Dienochlor Formulation in Experimental Greenhouse Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienochlor is an organochlorine miticide historically used for the control of various mite species on ornamental plants in greenhouse settings.[1][2][3] As a non-systemic, contact miticide, its efficacy relies on thorough coverage of the plant foliage.[2] this compound's primary mode of action is the disruption of the central nervous system in mites by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel.[4] This interference with the nervous system also disrupts the egg-laying ability of female mites.

This document provides detailed protocols for the preparation of experimental this compound formulations and their evaluation in greenhouse trials for both miticidal efficacy and phytotoxicity. The information is intended to guide researchers in the standardized assessment of this compound's potential in controlled environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and for understanding its environmental behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | perchloro-1,1'-bicyclopenta-2,4-dienyl | |

| CAS Number | 2227-17-0 | |

| Molecular Formula | C₁₀Cl₁₀ | |

| Molecular Weight | 474.64 g/mol | |

| Appearance | Colorless crystalline solid (pure); Light yellow powder (technical) | |

| Melting Point | 122-123 °C | |

| Water Solubility | 25 mg/L at 20-25 °C | |

| Solubility in Other Solvents | Moderately soluble in benzene, xylene, and other aromatic hydrocarbons; Slightly soluble in hot ethanol, acetone, and cyclohexane. | |

| Vapor Pressure | 1.3 mPa at 25 °C |

Experimental Formulations

Two common types of pesticide formulations for greenhouse applications are Wettable Powders (WP) and Emulsifiable Concentrates (EC). The following sections provide protocols for preparing experimental batches of these formulations. Commercial products such as Pentac WP contained 50% this compound, while Pentac Aquaflow contained 38% this compound. These percentages can serve as a starting point for experimental formulations.

Wettable Powder (WP) Formulation

A wettable powder is a dry formulation that is mixed with water to form a suspension for spraying.

-

This compound (technical grade, >95% purity)

-

Inert carrier (e.g., Kaolin clay, silica)

-

Wetting agent (e.g., sodium lignosulfonate)

-

Dispersing agent (e.g., sodium alkylnaphthalenesulfonate)

-

Mortar and pestle or ball mill

-

Top-loading balance

-

Spatula

-

Sieve (100-mesh)

-

Accurately weigh 50.0 g of technical grade this compound.

-

Weigh 45.0 g of the inert carrier (e.g., Kaolin clay).

-

Weigh 3.0 g of the wetting agent (e.g., sodium lignosulfonate).

-

Weigh 2.0 g of the dispersing agent (e.g., sodium alkylnaphthalenesulfonate).

-

Combine all components in a mortar or the chamber of a ball mill.

-

Thoroughly grind and mix the components until a homogenous fine powder is achieved. If using a mortar and pestle, grind for at least 15-20 minutes.

-

Pass the mixture through a 100-mesh sieve to ensure a uniform particle size.

-

Store the final WP formulation in a labeled, airtight, and light-proof container in a cool, dry place.

Table 2: Example Recipe for a 100 g Batch of 50% this compound Wettable Powder

| Component | Purpose | Weight (g) |

| This compound (technical) | Active Ingredient | 50.0 |

| Kaolin Clay | Inert Carrier | 45.0 |

| Sodium Lignosulfonate | Wetting Agent | 3.0 |

| Sodium Alkylnaphthalenesulfonate | Dispersing Agent | 2.0 |

| Total | 100.0 |

Emulsifiable Concentrate (EC) Formulation

An emulsifiable concentrate is a liquid formulation that forms an emulsion when mixed with water.

-

This compound (technical grade, >95% purity)

-

Solvent (e.g., Xylene, aromatic solvent blend)

-

Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants such as calcium dodecylbenzenesulfonate and ethoxylated castor oil)

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Top-loading balance

-

Graduated cylinders

-

In a glass beaker, weigh 38.0 g of technical grade this compound.

-

Add 50.0 mL of the solvent (e.g., Xylene) to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved. Gentle warming may be required but should be done with caution in a well-ventilated fume hood.

-

Add 12.0 g of the emulsifier blend to the solution.

-

Continue stirring until the emulsifier is fully incorporated and the solution is homogenous.

-

Transfer the final EC formulation to a labeled, solvent-resistant container and store in a cool, dry, and well-ventilated area away from heat sources.

Table 3: Example Recipe for a 100 mL Batch of 38% this compound Emulsifiable Concentrate

| Component | Purpose | Amount |

| This compound (technical) | Active Ingredient | 38.0 g |

| Xylene | Solvent | 50.0 mL |

| Emulsifier Blend | Emulsifying Agent | 12.0 g |

Greenhouse Efficacy Trial Protocol

This protocol outlines a method for evaluating the efficacy of the experimental this compound formulations against the two-spotted spider mite (Tetranychus urticae), a common greenhouse pest.

Materials and Methods

-

Host plants: Bush bean plants (Phaseolus vulgaris) are a suitable host for rearing and testing T. urticae.

-

Mite culture: A healthy, age-structured colony of T. urticae.

-

Experimental this compound formulations (WP and EC).

-

Control treatments: A negative control (water spray) and a positive control (a commercially available miticide with a different mode of action).

-

Spray bottles or a backpack sprayer for application.

-

Stereomicroscope for mite counting.

-

Environmental growth chamber or a dedicated greenhouse section with controlled temperature, humidity, and photoperiod.

Experimental Design and Procedure

-

Plant Preparation: Grow bush bean plants to the two- to three-true-leaf stage.

-

Mite Infestation: Infest each plant with 20-30 adult female T. urticae 3-4 days prior to treatment application to allow for establishment and egg-laying.

-

Experimental Setup: Arrange the infested plants in a randomized complete block design with at least four replicates per treatment. Treatments should include a range of concentrations for each experimental formulation, a water-only control, and a commercial standard.

-

Treatment Application:

-

Prepare the spray solutions for each treatment concentration. For the WP formulation, create a slurry with a small amount of water before adding it to the final volume to ensure proper dispersion. For the EC formulation, add the required amount to water and agitate.

-

Spray the plants to the point of runoff, ensuring thorough coverage of both upper and lower leaf surfaces.

-

-

Data Collection:

-

At 3, 7, and 14 days after treatment (DAT), select two leaves from each plant.

-

Using a stereomicroscope, count the number of live adult mites, nymphs, and eggs on each leaf.

-

Calculate the percent mortality and the reduction in egg viability for each treatment compared to the control.

-

Table 4: Efficacy Data Collection Summary

| Time Point | Data to Collect (per leaf) |

| 3 DAT | Number of live adult mites, nymphs, and eggs |

| 7 DAT | Number of live adult mites, nymphs, and eggs |

| 14 DAT | Number of live adult mites, nymphs, and eggs |

Phytotoxicity Assessment Protocol

This protocol is designed to evaluate the potential for the experimental this compound formulations to cause phytotoxic effects on a range of ornamental plants.

Materials and Methods

-

A selection of ornamental plant species commonly grown in greenhouses (e.g., roses, chrysanthemums, poinsettias, impatiens).

-

Experimental this compound formulations (WP and EC) at various concentrations, including a high rate (e.g., 2x the highest effective miticidal rate).

-

Control treatment (water spray).

-

Spray equipment.

Experimental Design and Procedure

-

Plant Material: Use healthy, well-established plants of each selected species.

-

Experimental Setup: For each plant species, arrange plants in a randomized complete block design with at least five replicates per treatment.

-

Treatment Application: Apply the treatments as a foliar spray to the point of runoff.

-

Data Collection:

-

Visually assess the plants for signs of phytotoxicity at 3, 7, and 14 DAT.

-

Use a rating scale to quantify any observed damage.

-

Table 5: Phytotoxicity Rating Scale

| Rating | Description of Symptoms |

| 0 | No visible injury. |

| 1 | Slight leaf yellowing (chlorosis) or spotting on less than 10% of the foliage. |

| 2 | Moderate chlorosis, necrosis, or leaf distortion on 10-25% of the foliage. |

| 3 | Severe chlorosis, necrosis, leaf drop, or stunting affecting 26-50% of the plant. |

| 4 | Very severe injury, with more than 50% of the plant affected, or plant death. |

Visualizations

Signaling Pathway

Caption: this compound's mode of action as a GABA receptor antagonist.

Experimental Workflow

Caption: Workflow for greenhouse efficacy and phytotoxicity trials.

References

Troubleshooting & Optimization

Technical Support Center: Dienochlor Analysis in Complex Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Dienochlor in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is an organochlorine pesticide used to control mites on various agricultural and ornamental crops. Its analysis can be challenging due to its complex chemical structure and the potential for degradation at high temperatures. Furthermore, when analyzing this compound in complex matrices such as soil, fatty foods, and plant materials, co-extracted matrix components can interfere with the analytical signal, leading to inaccurate quantification.

Q2: What are matrix effects in the context of this compound analysis?

Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of co-extracted components from the sample matrix.[1][2][3] These effects can manifest as either signal enhancement or suppression, leading to erroneously high or low quantitative results, respectively.[4] In gas chromatography (GC), matrix components can accumulate in the injector port and on the column, leading to peak shape distortion and shifts in retention time.[1]

Q3: How can I identify if matrix effects are impacting my this compound analysis?

Matrix effects can be identified by observing one or more of the following:

-

Poor reproducibility: High variability in results for replicate samples.

-

Inaccurate quantification: Results from spiked samples are significantly different from the expected concentration.

-

Peak shape distortion: Tailing or fronting of the this compound peak in the chromatogram.

-

Shifting retention times: The retention time of this compound varies between standards and real samples.

-

Signal suppression or enhancement: Comparing the peak area of this compound in a pure solvent standard to its peak area in a matrix-matched standard. A significant difference indicates the presence of matrix effects.

Q4: What are the common analytical techniques for this compound determination?

Gas chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is the most common technique for this compound analysis. GC-MS is often preferred due to its higher selectivity and ability to provide structural information for confirmation.

Q5: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?

Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a solvent extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interfering components, allowing for their separation.

-

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound analysis in complex samples.

Problem 1: Low or No Recovery of this compound

Possible Causes & Solutions

| Cause | Recommended Action |

| Inefficient Extraction | Optimize the extraction solvent and method. For complex matrices, ensure thorough homogenization. For dry samples, a hydration step may be necessary before extraction. |

| Analyte Degradation | This compound can be sensitive to high temperatures. Check the GC inlet temperature and consider using a programmed temperature vaporization (PTV) inlet. Also, ensure the glassware used is clean and deactivated to prevent catalytic degradation. |

| Loss during Cleanup | The chosen cleanup sorbent in QuEChERS or SPE may be too aggressive and retain this compound. Evaluate different sorbents or reduce the amount of sorbent used. |

| Improper pH | The pH of the extraction and cleanup steps can influence the stability and recovery of this compound. Ensure the pH is controlled and optimized for your specific matrix. |

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

| Cause | Recommended Action |

| Active Sites in GC System | Co-extracted matrix components can create active sites in the GC inlet liner and the front of the analytical column. Use a deactivated liner and perform regular maintenance, including trimming the first few centimeters of the column. |

| Column Overload | Injecting too much sample or a sample with a high concentration of matrix components can lead to column overload. Dilute the sample extract or use a column with a higher loading capacity. |

| Incompatible Solvent | The injection solvent may not be compatible with the GC column's stationary phase, leading to poor focusing of the analyte band. A solvent exchange step to a more compatible solvent may be necessary. |

Problem 3: Signal Enhancement or Suppression

Possible Causes & Solutions

| Cause | Recommended Action |

| Matrix-Induced Enhancement | Non-volatile matrix components in the GC inlet can "protect" the analyte from degradation, leading to an enhanced signal. This is a common issue in GC analysis of pesticides. |

| Ion Suppression (MS Detection) | In GC-MS, co-eluting matrix components can interfere with the ionization of this compound in the ion source, leading to a suppressed signal. |

| Mitigation Strategy: Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for both signal enhancement and suppression effects. |